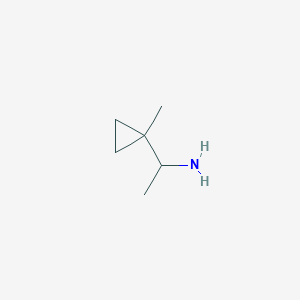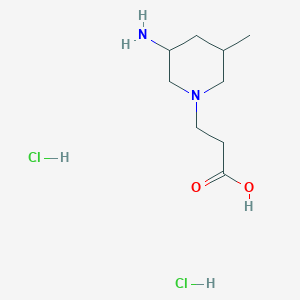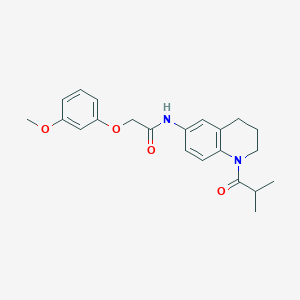
1-(1-Methylcyclopropyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1-Methylcyclopropyl)ethanamine” is a chemical compound with the IUPAC name N-methyl-1-(1-methylcyclopropyl)ethanamine . It is also known as methyl [1-(1-methylcyclopropyl)ethyl]amine hydrochloride . The CAS Number for this compound is 1376229-64-9 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H15N/c1-6(8-3)7(2)4-5-7/h6,8H,4-5H2,1-3H3 . This indicates that the compound has a cyclopropyl group attached to an ethanamine group, with a methyl group attached to the nitrogen atom and one of the carbon atoms in the cyclopropyl ring .Applications De Recherche Scientifique
Chiral, Conformationally Mobile Tripodal Ligands
The synthesis of ligands including N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine has been explored. These ligands form chiral, pseudo C3-symmetric complexes with ZnII and CuII salts, which possess an available electrophilic coordination site. These complexes are important for understanding spatial arrangements in chemistry and have potential applications in stereoselective synthesis and catalysis (Canary et al., 1998).
Inhibiting Ethylene Perception in Fruits and Vegetables
1-Methylcyclopropene (1-MCP), related to 1-(1-Methylcyclopropyl)ethanamine, has been widely researched for its ability to inhibit ethylene perception in fruits and vegetables. This application is crucial for delaying ripening and senescence, thereby improving the storage and shelf life of agricultural products. The effects of 1-MCP have been extensively studied in various fruits, providing insights into commercial potentials and physiological responses to this chemical (Watkins, 2006), (Blankenship & Dole, 2003).
Monoamine Oxidase Inactivation
Research into N-(1-methylcyclopropyl)benzylamine, a related compound, has provided valuable insights into the inactivation of monoamine oxidase, an enzyme important in neurotransmitter metabolism. This research is significant for understanding enzyme mechanisms and potential applications in neurochemistry and pharmacology (Silverman & Yamasaki, 1984).
Enhancing Postharvest Quality of Agricultural Products
Studies on 1-methylcyclopropene have shown its effectiveness in enhancing the postharvest quality of various agricultural products, such as green bell peppers. This application involves delaying senescence and maintaining higher levels of chlorophyll, protein, and vitamin C, which are crucial for extending the marketability and nutritional value of these products (Cao, Yang, & Zheng, 2012).
Preharvest Systems in Citrus
The use of 1-MCP in preharvest systems, particularly in citrus, has been explored to prevent unwanted defoliation and improve crop yields. This research contributes to the understanding of how 1-MCP can be applied effectively in horticultural practices, enhancing fruit quality and yield (Burns, 2008).
Mécanisme D'action
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-(1-methylcyclopropyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5(7)6(2)3-4-6/h5H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAMTLHAIDSDBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42302-96-5 |
Source


|
| Record name | 42302-96-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B2679660.png)
![2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2679661.png)

![3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2679663.png)


![4-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]benzamide](/img/structure/B2679666.png)

![1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2679668.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine;hydrochloride](/img/structure/B2679671.png)
![2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B2679674.png)
